

# Repurposing an Old Drug: A Comparative Analysis of Disulfiram's Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



**Disul**firam, a drug traditionally used for the treatment of alcoholism, is gaining significant attention for its potential as a potent anti-cancer agent. Extensive preclinical evidence highlights its ability to induce cancer cell death, inhibit tumor growth, and overcome drug resistance across a variety of malignancies. This guide provides a comprehensive comparison of **Disul**firam's therapeutic effects in different cancer types, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

#### Quantitative Analysis of Disulfiram's Efficacy

The anti-cancer activity of **Disul**firam, particularly when combined with copper (DSF/Cu), has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, offering a comparative overview of its potency across different cancer cell lines and tumor models.

Table 1: In Vitro Cytotoxicity (IC50) of **Disul**firam in Various Cancer Cell Lines



| Cancer Type                                | Cell Line                       | Disulfiram<br>(DSF) IC50     | Disulfiram/Cop<br>per (DSF/Cu)<br>IC50 | Reference |
|--------------------------------------------|---------------------------------|------------------------------|----------------------------------------|-----------|
| Glioblastoma                               | Patient-Derived<br>GSCs         | ~31.1 nM<br>(average)        | Markedly<br>increased cell<br>death    | [1]       |
| Triple-Negative<br>Breast Cancer<br>(TNBC) | Panel of 13<br>TNBC lines       | ~300 nM<br>(average)         | -                                      | [2]       |
| MDA-MB-231                                 | Potent inhibitory effect        | Synergistic with Doxorubicin | [2]                                    |           |
| Breast Cancer                              | MCF-7 (ER+)                     | ~0.3 μM                      | -                                      | [3]       |
| BT474<br>(ER+/HER2+)                       | ~0.3 μM                         | -                            | [3]                                    |           |
| T47D (ER+)                                 | > 10 μM                         | -                            | [3]                                    |           |
| MDA-MB-231<br>(ER-/HER2-)                  | > 10 μM                         | -                            | [3]                                    |           |
| Neuroblastoma                              | SK-N-DZ<br>(MYCN-<br>amplified) | 806 nM                       | -                                      | [4]       |
| N91 (MYCN-<br>amplified)                   | 234 nM                          | -                            | [4]                                    |           |
| SK-N-AS (non-<br>MYCN amplified)           | 73 μΜ                           | -                            | [4]                                    | _         |
| SK-N-SH (non-<br>MYCN amplified)           | 378 nM                          | -                            | [4]                                    | _         |
| Gastric Cancer                             | MKN45                           | ~50 µmol/L                   | -                                      | [5]       |
| SGC-7901                                   | ~50 μmol/L                      | -                            | [5]                                    |           |

Table 2: In Vivo Tumor Growth Inhibition by **Disul**firam



| Cancer Type          | Animal Model                                            | Treatment                   | Tumor Growth<br>Inhibition                                    | Reference |
|----------------------|---------------------------------------------------------|-----------------------------|---------------------------------------------------------------|-----------|
| Glioblastoma         | Patient-Derived<br>BTIC models                          | DSF-Cu +<br>Temozolomide    | Prolonged in vivo survival                                    | [6]       |
| Cervical Cancer      | Xenograft model                                         | DSF/Cu complex              | Greater<br>antitumor<br>efficacy than<br>cisplatin            | [7]       |
| Pancreatic<br>Cancer | In vivo model                                           | DSF/Cu                      | Significantly inhibited tumor growth and reduced tumor burden | [7]       |
| Breast Cancer        | Xenograft model                                         | Liposomal<br>DSF/Cu complex | Suppressed<br>breast cancer<br>stem cell viability            | [8]       |
| Ovarian Cancer       | Post-surgery,<br>post-<br>chemotherapy<br>relapse model | Disulfiram                  | Effective in the relapse model                                | [7]       |

## **Key Mechanisms of Action**

**Disul**firam exerts its anti-cancer effects through a multi-pronged approach, often potentiated by the presence of copper. The drug's primary metabolite, diethyldithiocarbamate (DDC), forms a complex with copper (CuET), which is believed to be the active anti-cancer agent.[7][9][10] The key mechanisms include:

- Induction of Oxidative Stress: Disulfiram, particularly in complex with copper, generates
  reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell
  apoptosis.[9][11][12]
- Inhibition of the Ubiquitin-Proteasome System (UPS): The DSF/Cu complex can inhibit proteasome activity, leading to the accumulation of misfolded proteins and induction of



apoptosis in cancer cells.[7][13][14] A key target in this pathway is the p97-NPL4-UFD1 segregase complex.[10][15][16]

- Targeting Cancer Stem Cells (CSCs): Disulfiram effectively targets cancer stem cells, which
  are often responsible for tumor recurrence and metastasis, by inhibiting aldehyde
  dehydrogenase (ALDH), a key enzyme and marker for CSCs.[7][13][14]
- Modulation of Signaling Pathways: **Disul**firam has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, including NF-kB and MAPK pathways.[7][9][11]
- Overcoming Drug Resistance: Disulfiram can reverse resistance to conventional chemotherapeutic drugs by inhibiting P-glycoprotein, a multidrug efflux pump.[11]

### **Experimental Protocols**

The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of **Disul**firam.

#### **Cell Viability Assay (MTT Assay)**

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
- Treatment: Cells are treated with varying concentrations of **Disul**firam, with or without copper, for a specified duration (e.g., 72 hours).
- MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then calculated from the dose-response curves.[2]



#### In Vivo Tumor Xenograft Model

- Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width^2) / 2.
- Treatment Administration: Once tumors reach a certain volume, mice are randomized into
  treatment and control groups. **Disul**firam (often in combination with copper gluconate) is
  administered through a suitable route (e.g., oral gavage or intraperitoneal injection) at a
  specific dose and schedule.
- Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry). Animal body weight is also monitored as an indicator of toxicity.[10]

### Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by **Disul**firam and a typical experimental workflow for its evaluation.





Click to download full resolution via product page

Caption: **Disul**firam's multi-faceted mechanism of action against cancer cells.





Click to download full resolution via product page

Caption: A typical workflow for evaluating the anti-cancer efficacy of **Disul**firam.



#### **Conclusion and Future Directions**

The evidence strongly suggests that **Disul**firam, particularly in combination with copper, holds significant promise as a repurposed anti-cancer therapeutic. Its ability to target multiple cellular pathways, including the proteasome and cancer stem cells, makes it an attractive candidate for overcoming drug resistance and improving patient outcomes. While preclinical data are compelling, further investigation through well-designed clinical trials is crucial to establish its safety and efficacy in cancer patients. The National Cancer Institute has a list of ongoing and completed clinical trials involving **Disul**firam.[17] Future research should focus on optimizing dosing strategies, identifying predictive biomarkers for patient selection, and exploring novel combination therapies to fully realize the therapeutic potential of this "old" drug in the fight against cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. iscrm.uw.edu [iscrm.uw.edu]
- 2. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: Interaction with IQ motif-containing factors PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The anti-alcohol dependency drug disulfiram inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Disulfiram: A novel repurposed drug for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]



- 10. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advancing Cancer Therapy with Copper/Disulfiram Nanomedicines and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disulfiram's Anticancer Activity: Evidence and Mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disulfiram's Anticancer Activity: Evidence and Mechanisms | Bentham Science [eurekaselect.com]
- 15. Alcohol-abuse drug Antabuse kills cancer cells | Karolinska Institutet [news.ki.se]
- 16. Alcohol-abuse drug potential cancer treatment SciLifeLab [scilifelab.se]
- 17. Facebook [cancer.gov]
- To cite this document: BenchChem. [Repurposing an Old Drug: A Comparative Analysis of Disulfiram's Anti-Cancer Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089668#cross-validation-of-disulfiram-s-therapeutic-effects-in-different-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com